molecular formula C19H15NO6 B2937978 (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858766-40-2

(Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2937978
CAS No.: 858766-40-2
M. Wt: 353.33
InChI Key: UZFUZFIUPWSXRW-PXNMLYILSA-N
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Description

(Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic organic compound with the CAS registry number 858766-40-2 and a molecular formula of C19H15NO6 . It features a benzofuran-2(3H)-one core structure, which is a common scaffold in medicinal chemistry and materials science research. The molecule is characterized by a Z-configuration around its exocyclic double bond and is further functionalized with a carbamoylmethoxy side chain at the 6-position and a methyl benzoate group, making it a versatile intermediate for further chemical derivatization . Compounds based on the 3-oxo-1-benzofuran structure have been investigated in various scientific contexts, including as potential intermediates for the synthesis of more complex heterocyclic systems with reported biological activities, such as anticancer properties . This product is intended for use as a reference standard or a building block in laboratory research for the development of novel chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage its defined molecular structure and functional groups to explore structure-activity relationships in drug discovery or to develop new functional materials.

Properties

IUPAC Name

methyl 4-[(Z)-[6-(2-amino-2-oxoethoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-24-19(23)12-4-2-11(3-5-12)8-16-18(22)14-7-6-13(9-15(14)26-16)25-10-17(20)21/h2-9H,10H2,1H3,(H2,20,21)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFUZFIUPWSXRW-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticholinesterase domains. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate includes functional groups that contribute to its biological activity. The presence of the benzofuran moiety is significant for its interaction with biological targets.

Structural Formula

C17H18N2O5\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_5

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms that form the backbone of the compound.

Antimicrobial Activity

Recent studies have indicated that derivatives similar to (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibit significant antibacterial properties. For instance, compounds derived from benzofuran structures have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Targeted
Compound A0.0040.008En. cloacae
Compound B0.0150.030S. aureus
Compound C0.0110.020E. coli

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

These findings suggest that compounds with similar structural features to (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can outperform traditional antibiotics like ampicillin and streptomycin in certain cases .

Anticholinesterase Activity

Anticholinesterase activity is another area where this compound shows promise. Research has indicated that certain derivatives exhibit high inhibitory effects on acetylcholinesterase, which is crucial for treating neurodegenerative diseases.

Table 2: Anticholinesterase Activity of Synthesized Compounds

CompoundIC50 (nM)
Compound D10 ± 6.87
Compound E15 ± 5.00

The IC50 values indicate the concentration required to inhibit enzyme activity by 50%, showcasing the potential of these compounds as therapeutic agents in neuropharmacology .

Study on Antimicrobial Efficacy

In a controlled study, a series of synthesized compounds were tested against a panel of bacteria. The results demonstrated that compounds similar to (Z)-methyl 4-((6-(2-amino-2-oxoethoxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibited superior antibacterial properties compared to standard treatments.

Study on Neuroprotective Effects

Another study evaluated the neuroprotective effects of compounds with similar structures in vitro using MTT assays against normal human lung fibroblast cells (MRC5). The results showed low cytotoxicity and high selectivity towards target cells, indicating potential for therapeutic applications in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzofuran Core

Compound : Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxo-1-benzofuran-2-ylidene}methyl]benzoate
  • Substituent : 2,6-Dichlorobenzyloxy
  • Molecular Formula : C₂₄H₁₆Cl₂O₅
  • Molecular Weight : 455.29 g/mol
  • This substitution pattern is common in agrochemicals, where stability and membrane penetration are prioritized .
Compound (CAS 858770-23-7): Methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
  • Substituent : Methoxy
  • Molecular Formula : C₁₉H₁₆O₅
  • Molecular Weight : 324.33 g/mol
  • Key Differences : The methoxy group lacks hydrogen-bonding capacity, resulting in lower polarity and reduced solubility in aqueous media. This simpler substituent may improve metabolic stability but reduce target-binding affinity in biological systems .
Compound (CAS 890010-61-4): (Z)-methyl 2-(4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenoxy)propanoate
  • Substituent : Ethoxy
  • Molecular Formula : C₂₁H₂₀O₆
  • Molecular Weight : 368.38 g/mol
  • Key Differences: The ethoxy group and propanoate ester introduce greater steric hindrance and lower polarity compared to the target compound. These features may alter pharmacokinetic profiles, such as prolonged half-life but reduced cellular uptake .

Ester Group Variations

Compounds : Ethyl 4-substituted benzoates (e.g., I-6230, I-6232)
  • Substituents : Pyridazinyl, methylisoxazolyl
  • Key Differences : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing metabolic stability. The pyridazinyl and isoxazolyl groups introduce aromatic nitrogen atoms, which can modulate electronic effects and π-π stacking interactions in drug-receptor binding .

Data Table: Key Structural and Inferred Properties

Compound Substituent on Benzofuran Ester Group Molecular Formula Molecular Weight (g/mol) Key Inferred Properties
Target Compound 2-Amino-2-oxoethoxy Methyl ~C₁₉H₁₇NO₇ ~395.35 High polarity, H-bond donor/acceptor
Compound 2,6-Dichlorobenzyloxy Methyl C₂₄H₁₆Cl₂O₅ 455.29 Lipophilic, electron-withdrawing
Compound Methoxy Methyl C₁₉H₁₆O₅ 324.33 Moderate polarity, low H-bonding
Compound Ethoxy Propanoate C₂₁H₂₀O₆ 368.38 Steric hindrance, lower solubility

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing (Z)-methyl 4-... benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran and benzoate precursors. Key steps include:

  • Coupling : Use anhydrous tetrahydrofuran (THF) with triethylamine as a base to facilitate nucleophilic substitution or condensation reactions (e.g., linking the benzofuran and benzoate moieties) .
  • Purification : Column chromatography with gradients of hexane/ethyl acetate (1:1) effectively isolates the product .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1.42 equiv. of silylating agents) and reaction times (15 min to 36 h) to improve efficiency .

Q. How can the (Z)-configuration of the benzofuran-ylidene group be experimentally confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to unambiguously determine stereochemistry, as demonstrated for analogous benzofuran derivatives .
  • NOESY NMR : Detect spatial proximity between protons on the benzofuran and methyl benzoate groups to infer the (Z)-configuration .

Q. What analytical techniques are critical for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use reversed-phase C18 columns with acetonitrile/water gradients to monitor purity (>95%) and detect byproducts .
  • Spectroscopy : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., δ = 3.86 ppm for methoxy groups) and HRMS (e.g., m/z 724.2774 [M+H]+^+) .
  • Elemental Analysis : Validate empirical formulas (e.g., C45_{45}H56_{56}FN2_2O10_{10}S2_2Si) with ≤0.3% deviation .

Advanced Research Questions

Q. How can low yields in the final coupling step be systematically addressed?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Kinetic Studies : Use in-situ IR or LC-MS to identify rate-limiting steps and optimize temperature (e.g., 45°C for 1 h) .

Q. What biological targets are plausible based on structural analogs of this compound?

  • Methodological Answer :

  • HDAC Inhibition : Benzofuran-3-one derivatives exhibit histone deacetylase (HDAC) inhibitory activity. Perform enzyme assays (e.g., fluorometric HDAC kits) to validate binding .
  • Anticancer Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and correlate with substituent effects (e.g., 2-oxoethoxy groups) .

Q. How does the 2-oxoethoxy moiety influence hydrolytic stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. The 2-oxoethoxy group is prone to hydrolysis at pH >7, requiring prodrug strategies for in vivo applications .
  • Kinetic Modeling : Calculate half-life (t1/2_{1/2}) using first-order kinetics and adjust formulation (e.g., encapsulation) to enhance stability .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density and predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulate interactions with HDAC enzymes using AutoDock Vina to guide structure-activity relationship (SAR) studies .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports 76% yield using THF, while achieved 61% with dichloromethane. Resolution: Solvent polarity impacts reaction kinetics—THF may stabilize intermediates better .
  • Biological Activity : Benzofuran derivatives in show HDAC inhibition, but highlights conflicting solubility challenges. Resolution: Modify substituents (e.g., PEGylation) to balance potency and bioavailability .

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